molecular formula C14H24INO B12604810 N,N-Dicyclohexyl-2-iodoacetamide CAS No. 879011-85-5

N,N-Dicyclohexyl-2-iodoacetamide

Cat. No.: B12604810
CAS No.: 879011-85-5
M. Wt: 349.25 g/mol
InChI Key: IIGVVHGTRHCDMG-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-2-iodoacetamide is an acetamide derivative characterized by two cyclohexyl groups attached to the nitrogen atom and an iodine substituent on the α-carbon of the acetamide backbone. The iodine atom confers unique reactivity, such as participation in halogen bonding or nucleophilic substitution, while the bulky dicyclohexyl groups likely influence solubility and steric interactions in chemical or biological systems .

Properties

CAS No.

879011-85-5

Molecular Formula

C14H24INO

Molecular Weight

349.25 g/mol

IUPAC Name

N,N-dicyclohexyl-2-iodoacetamide

InChI

InChI=1S/C14H24INO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2

InChI Key

IIGVVHGTRHCDMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CI

Origin of Product

United States

Preparation Methods

Direct Reaction Method

The most common method for synthesizing this compound involves the following steps:

  • Reagents Required :

    • Iodoacetamide
    • Dicyclohexylamine
    • Solvent (e.g., dichloromethane or DMF)
  • Procedure :

    • Dissolve iodoacetamide in a suitable solvent.
    • Slowly add dicyclohexylamine to the solution while stirring at room temperature.
    • Allow the reaction mixture to stir for several hours (typically 4-24 hours) to ensure complete reaction.
    • After completion, the mixture is filtered to remove any insoluble byproducts.
    • The solvent is evaporated under reduced pressure, yielding this compound as a solid or oil.
  • Yield and Purity :

    • Typical yields range from 70% to 90%, depending on reaction conditions and purity of starting materials.

Alternative Methods

Other methods for synthesizing this compound include:

  • Use of Coupling Agents :

    • Utilizing coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) can enhance the reaction efficiency.
    • The procedure involves activating iodoacetamide with DCC before adding dicyclohexylamine, which can improve yield and reduce side reactions.
  • Microwave-Assisted Synthesis :

    • Microwave irradiation can be employed to accelerate the reaction process.
    • This method typically reduces reaction time significantly while maintaining high yields.

Reaction Conditions

Parameter Optimal Condition
Temperature Room temperature (20-25°C)
Reaction Time 4 to 24 hours
Solvent Dichloromethane or DMF
Catalyst/Coupling Agent DCC (optional)

Characterization Techniques

After synthesis, it is essential to characterize this compound using various analytical techniques:

Chemical Reactions Analysis

N,N-Dicyclohexyl-2-iodoacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include potassium iodide, acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dicyclohexyl-2-iodoacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-2-iodoacetamide involves its ability to undergo substitution reactions, where the iodine atom can be replaced by other nucleophiles. This property makes it useful in the modification of various molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

N-Cyclohexyl-2-iodoacetamide

  • Structure: Features a single cyclohexyl group on the nitrogen and an iodine atom (C₈H₁₄INO).
  • Key Differences : Reduced steric hindrance compared to the dicyclohexyl variant.
  • Properties : Used in collision cross-section analysis and structural studies, with a molecular weight of 267.11 g/mol .

N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide

  • Structure: Contains a phenethyl group with a hydroxyl substituent (C₁₀H₁₂INO₂).
  • Applications : Used in biochemical research, such as protein modification or enzyme inhibition studies .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure: Chloro-substituted acetamide with a methoxymethyl and 2,6-diethylphenyl group (C₁₄H₂₀ClNO₂).
  • Key Differences : Chlorine instead of iodine reduces electronegativity and reactivity. The methoxymethyl group enhances herbicidal activity.
  • Applications : Widely used as a pre-emergent herbicide .

Dichlormid (N,N-Diallyl-2,2-dichloroacetamide)

  • Structure: Diallyl groups and dichloro substitution (C₈H₁₁Cl₂NO).
  • Key Differences : The diallyl groups increase hydrophobicity, while dichloro substitution enhances stability.
  • Applications : Functions as a herbicide safener, protecting crops from herbicide toxicity .

N,N-Dimethylacetamide (DMAC)

  • Structure: Simple dimethyl-substituted acetamide (C₄H₉NO).
  • Key Differences : Lacks halogen substituents and bulky groups, making it a polar aprotic solvent.
  • Properties : Boiling point 164.5–167.5°C, miscible with water and organic solvents. Used industrially as a solvent .

Structural and Functional Analysis

Halogen Effects

  • Iodo vs. Chloro : Iodo derivatives (e.g., N,N-Dicyclohexyl-2-iodoacetamide) exhibit higher molecular weights and greater polarizability, enabling halogen bonding. Chloro analogs (e.g., alachlor) are less reactive but more stable under environmental conditions .

Substituent Impact

  • Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., in alachlor) improve binding to biological targets like enzymes, whereas aliphatic groups (e.g., cyclohexyl) may favor non-specific interactions .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Key Substituents Applications
This compound C₁₄H₂₃INO 351.25 I Dicyclohexyl Research (protein studies)
N-Cyclohexyl-2-iodoacetamide C₈H₁₄INO 267.11 I Cyclohexyl Structural analysis
Alachlor C₁₄H₂₀ClNO₂ 269.77 Cl 2,6-Diethylphenyl, methoxymethyl Herbicide
Dichlormid C₈H₁₁Cl₂NO 208.09 Cl₂ Diallyl Herbicide safener
N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide C₁₀H₁₂INO₂ 305.11 I 4-Hydroxyphenethyl Biochemical research
N,N-Dimethylacetamide C₄H₉NO 87.12 None Dimethyl Industrial solvent

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